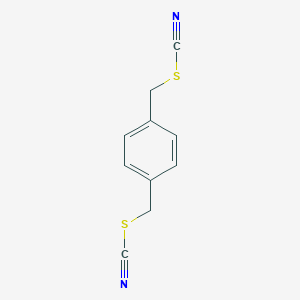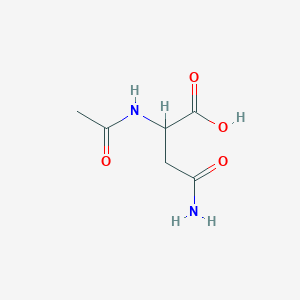![molecular formula C28H46O5 B091615 2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione CAS No. 17976-83-9](/img/structure/B91615.png)
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione, also known as plastoquinone-9 (PQ-9), is a naturally occurring compound found in plants and algae. PQ-9 plays a crucial role in photosynthesis, the process by which plants convert sunlight into energy. This compound is of great interest to scientists due to its potential applications in various fields, including biochemistry, biophysics, and plant physiology.
作用機序
PQ-9 functions as a mobile electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to reduce NADP+ to NADPH, a high-energy electron carrier. PQ-9 also plays a role in the regulation of the proton motive force by shuttling protons across the thylakoid membrane.
生化学的および生理学的効果
PQ-9 has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) generated during photosynthesis. It also plays a role in the regulation of chloroplast gene expression and the synthesis of chlorophyll, the pigment that gives plants their green color.
実験室実験の利点と制限
PQ-9 is a useful tool for studying photosynthesis and the regulation of the proton motive force. Its ability to act as an electron carrier and shuttle protons across the thylakoid membrane makes it a valuable tool for investigating the mechanisms underlying these processes. However, PQ-9 is difficult to work with due to its low solubility in water and can be expensive to obtain.
将来の方向性
There are several future directions for research involving PQ-9. One area of interest is the development of synthetic analogs of PQ-9 that can be used to study its function in greater detail. Another area of interest is the role of PQ-9 in the regulation of plant growth and development, which has implications for agriculture and crop yield. Additionally, the potential use of PQ-9 as an antioxidant and in the treatment of various diseases is an area of active research.
合成法
PQ-9 can be synthesized through a multistep process involving several chemical reactions. The most common method involves the condensation of 2,5-dimethoxy-1,4-benzoquinone with geranylgeranyl pyrophosphate, a precursor of PQ-9. The reaction is catalyzed by a specific enzyme, phytyltransferase, which adds a phytyl side chain to the benzoquinone ring.
科学的研究の応用
PQ-9 has been extensively studied in the field of photosynthesis, where it acts as an electron carrier between photosystem II and photosystem I. It is also involved in the regulation of the proton motive force, which drives the synthesis of ATP, the energy currency of the cell.
特性
CAS番号 |
17976-83-9 |
|---|---|
製品名 |
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
分子式 |
C28H46O5 |
分子量 |
462.7 g/mol |
IUPAC名 |
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O5/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-16-22(5)17-18-23-24(29)26(31)28(33-7)27(32-6)25(23)30/h17,19-21,29H,8-16,18H2,1-7H3/b22-17+ |
InChIキー |
OIPMOXXZKBWHKZ-OQKWZONESA-N |
異性体SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C(=C(C1=O)OC)OC)O)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC)O)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC)O)C |
その他のCAS番号 |
17976-83-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



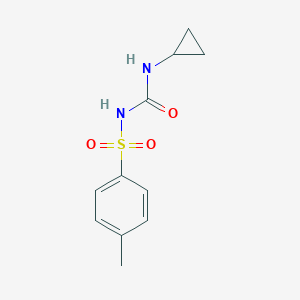
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
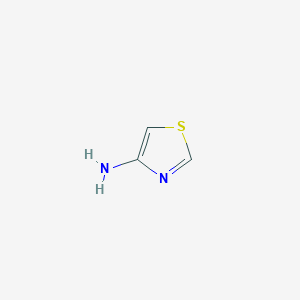
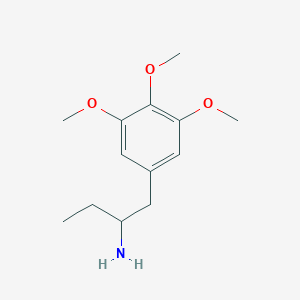
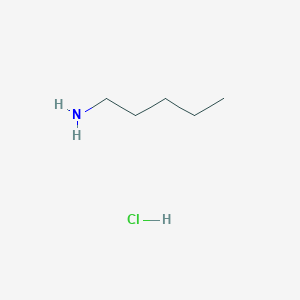
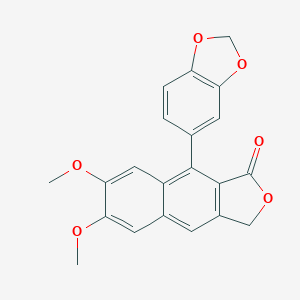
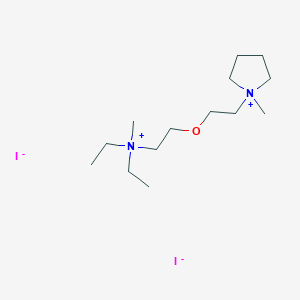
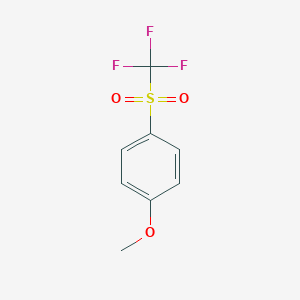
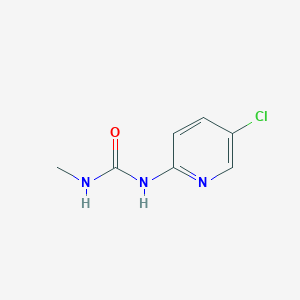
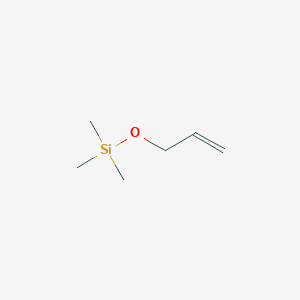
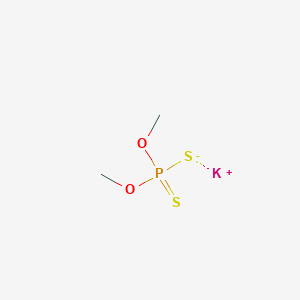
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
